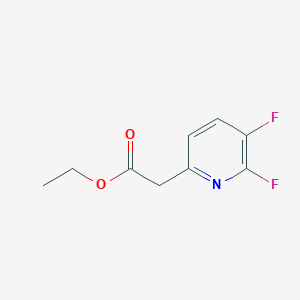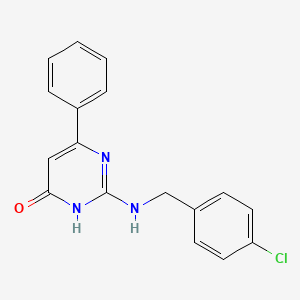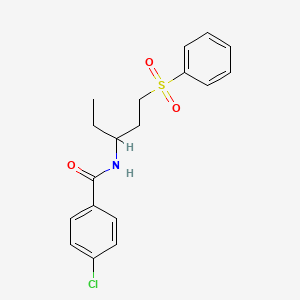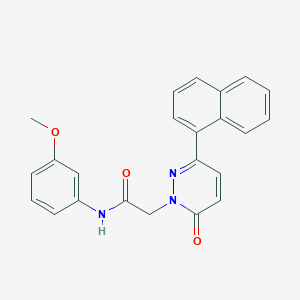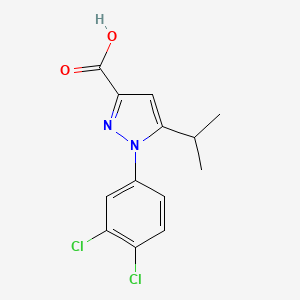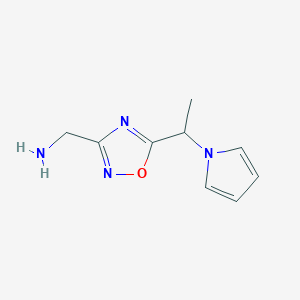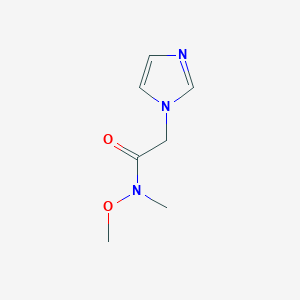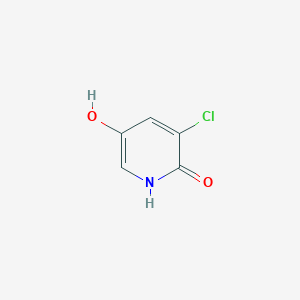
3-Chloropyridine-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropyridine-2,5-diol is a chlorinated derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyridine-2,5-diol typically involves the chlorination of pyridine derivatives. One common method includes the chlorination of 2,5-dihydroxypyridine using chlorinating agents such as phosphorus oxychloride or thionyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process often includes chlorination, followed by purification steps to isolate the desired product with high purity .
化学反応の分析
Types of Reactions: 3-Chloropyridine-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert hydroxyl groups to hydrogen.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.
Major Products Formed:
Oxidation: Formation of 3-chloropyridine-2,5-dione.
Reduction: Formation of 3-chloropyridine-2,5-dihydroxy compound.
Substitution: Formation of 3-substituted pyridine derivatives.
科学的研究の応用
3-Chloropyridine-2,5-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 3-Chloropyridine-2,5-diol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyl groups and chlorine atom play crucial roles in its binding affinity and specificity .
類似化合物との比較
2-Chloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
3-Chloropyridine: Lacks the hydroxyl groups present in 3-Chloropyridine-2,5-diol.
4-Chloropyridine: Chlorine atom is located at the 4-position instead of the 3-position.
特性
分子式 |
C5H4ClNO2 |
|---|---|
分子量 |
145.54 g/mol |
IUPAC名 |
3-chloro-5-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-4-1-3(8)2-7-5(4)9/h1-2,8H,(H,7,9) |
InChIキー |
WRKGQPCYJYBITC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC=C1O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


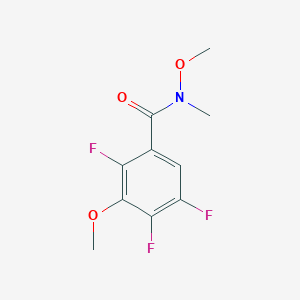
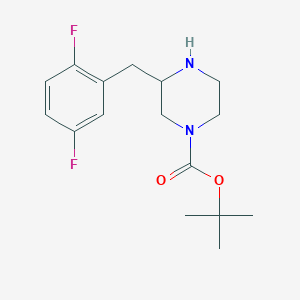
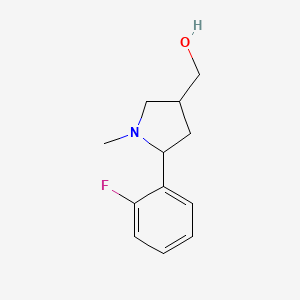
![6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14868795.png)
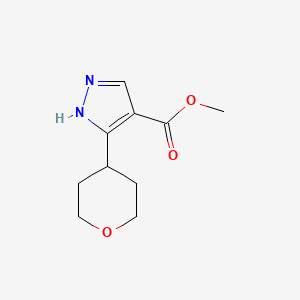
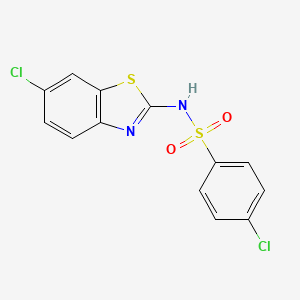
![2-Thiaspiro[3.5]nonan-7-ol](/img/structure/B14868812.png)
